molecular formula C7H11NO3 B11714021 (R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione

(R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione

Cat. No.: B11714021
M. Wt: 157.17 g/mol
InChI Key: WAACGCAWLJFFQX-RFZPGFLSSA-N
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Description

®-4-[®-sec-Butyl]oxazolidine-2,5-dione is a chiral oxazolidinone derivative. Oxazolidinones are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. They have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-[®-sec-Butyl]oxazolidine-2,5-dione typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method is the reaction of ®-sec-butylamine with glyoxylic acid, followed by cyclization to form the oxazolidinone ring. The reaction is usually carried out under acidic conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of oxazolidinones, including ®-4-[®-sec-Butyl]oxazolidine-2,5-dione, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-4-[®-sec-Butyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of ®-4-[®-sec-Butyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins required for bacterial growth and replication . The exact molecular pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-[®-sec-Butyl]oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the sec-butyl group. This structural uniqueness can influence its biological activity and selectivity compared to other oxazolidinone derivatives .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(4R)-4-[(2R)-butan-2-yl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t4-,5-/m1/s1

InChI Key

WAACGCAWLJFFQX-RFZPGFLSSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H]1C(=O)OC(=O)N1

Canonical SMILES

CCC(C)C1C(=O)OC(=O)N1

Origin of Product

United States

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